REACTION_CXSMILES
|
[C:1]([N:4]([C:6]1[CH:13]=[CH:12][C:9]([CH2:10]O)=[CH:8][CH:7]=1)[CH3:5])(=[O:3])[CH3:2].P(Br)(Br)[Br:15]>C(Cl)Cl>[C:1]([N:4]([C:6]1[CH:13]=[CH:12][C:9]([CH2:10][Br:15])=[CH:8][CH:7]=1)[CH3:5])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
543 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N(C)C1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature until TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction (~5 hours)
|
Type
|
CUSTOM
|
Details
|
The resulting solution was partitioned between ethyl acetate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (40% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N(C)C1=CC=C(CBr)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 595 mg | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |